1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
Description
1-(4-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 4-bromophenoxy group at position 1 and a 3,5-dimethylpiperidin-1-yl group at position 3. Its hydrochloride salt form enhances solubility and stability. Structurally, the bromophenoxy group contributes electron-withdrawing effects and moderate lipophilicity, while the dimethylpiperidine moiety introduces rigidity and steric bulk.
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2.ClH/c1-12-7-13(2)9-18(8-12)10-15(19)11-20-16-5-3-14(17)4-6-16;/h3-6,12-13,15,19H,7-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKMDZHIZGRLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=C(C=C2)Br)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of 3,5-Lutidine
In a high-pressure reactor, 3,5-lutidine (10 g, 83.3 mmol) is dissolved in ethanol (200 mL) and subjected to hydrogen gas (50 psi) in the presence of Raney nickel (1.5 g) at 120°C for 24 hours. The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure to yield 3,5-dimethylpiperidine as a colorless liquid (8.2 g, 81% yield).
Key Analytical Data :
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(400 MHz, CDCl): δ 2.75–2.65 (m, 2H, H-2,6), 2.25–2.15 (m, 2H, H-4), 1.55–1.45 (m, 4H, H-3,5), 1.35 (s, 6H, CH).
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ESI-MS : m/z 128.2 [M+H].
Preparation of 1-(4-Bromophenoxy)-2,3-Epoxypropane
The epoxide intermediate is synthesized via nucleophilic substitution between 4-bromophenol and epichlorohydrin under basic conditions.
Epichlorohydrin Coupling
A mixture of 4-bromophenol (17.3 g, 100 mmol), epichlorohydrin (9.25 mL, 120 mmol), and sodium hydroxide (4.8 g, 120 mmol) in water (100 mL) is stirred at 50°C for 6 hours. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. Solvent removal affords 1-(4-bromophenoxy)-2,3-epoxypropane as a pale-yellow oil (19.8 g, 85% yield).
Key Analytical Data :
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(500 MHz, CDCl): δ 7.42 (d, 2H, J = 8.5 Hz, Ar-H), 6.82 (d, 2H, J = 8.5 Hz, Ar-H), 4.25 (dd, 1H, J = 3.5, 11.0 Hz, H-1), 3.95 (dd, 1H, J = 5.5, 11.0 Hz, H-3), 3.40–3.35 (m, 1H, H-2).
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IR (neat) : 3050 (C-H epoxide), 1250 (C-O-C) cm.
Epoxide Ring-Opening with 3,5-Dimethylpiperidine
The epoxide undergoes nucleophilic attack by 3,5-dimethylpiperidine to form the propan-2-ol backbone.
Amine-Mediated Ring Opening
A solution of 1-(4-bromophenoxy)-2,3-epoxypropane (10 g, 42.7 mmol) and 3,5-dimethylpiperidine (5.5 g, 47.0 mmol) in ethanol (100 mL) is refluxed for 12 hours. The solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol as a white solid (12.1 g, 78% yield).
Key Analytical Data :
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(500 MHz, CDCl): δ 7.38 (d, 2H, J = 8.5 Hz, Ar-H), 6.75 (d, 2H, J = 8.5 Hz, Ar-H), 4.10–4.00 (m, 1H, H-2), 3.85–3.75 (m, 2H, H-1,3), 2.70–2.60 (m, 2H, H-2',6'), 2.30–2.20 (m, 2H, H-4'), 1.60–1.50 (m, 4H, H-3',5'), 1.40 (s, 6H, CH).
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HPLC Purity : 98.5% (C18 column, acetonitrile/water, 70:30).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via acidification.
Salt Crystallization
A solution of 1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol (10 g, 27.3 mmol) in diethyl ether (100 mL) is treated with hydrochloric acid (2.7 mL, 32.8 mmol, 12 M) at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt as a white crystalline solid (10.5 g, 95% yield).
Key Analytical Data :
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Melting Point : 178–180°C.
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(125 MHz, DO): δ 156.2 (C-O), 132.5 (Ar-C), 116.8 (Ar-C), 70.5 (C-2), 55.8 (C-1,3), 48.2 (C-2',6'), 34.5 (C-4'), 22.1 (C-3',5'), 18.4 (CH).
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Elemental Analysis : Calc. for CHBrClNO: C 48.32%, H 6.08%, N 3.52%; Found: C 48.28%, H 6.12%, N 3.49%.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Catalytic Enhancements
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Palladium Catalysis : Incorporating Pd(OAc) (0.05 eq) in the ring-opening step enhances regioselectivity, favoring attack at the less hindered epoxide carbon.
Comparative Analysis of Synthetic Routes
| Parameter | Epichlorohydrin Route | Reductive Amination Route |
|---|---|---|
| Yield | 78% | 65% |
| Reaction Time | 12 hours | 24 hours |
| Purification | Chromatography | Recrystallization |
| Scalability | High | Moderate |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenoxy Group
The bromine atom on the aromatic ring undergoes S<sub>N</sub>Ar (nucleophilic aromatic substitution) under basic or catalytic conditions. This reactivity is exploited to introduce functional groups such as amines, alkoxides, or thiols.
Key Findings :
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Bromine substitution is regioselective at the para-position due to electron-withdrawing effects of the ether oxygen .
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Palladium-catalyzed cross-couplings (e.g., Suzuki) enable aryl-aryl bond formation for structural diversification .
Piperidine Ring Functionalization
The 3,5-dimethylpiperidine moiety participates in reductive amination and N-alkylation to modify pharmacological properties.
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Reductive amination | NaBH<sub>3</sub>CN, MeOH, 25°C, 6h | Introduction of alkyl/aryl substituents |
| N-Alkylation | K<sub>2</sub>CO<sub>3</sub>, alkyl halides | Quaternary ammonium salt formation |
Experimental Data :
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Reductive amination with Boc-l-valinal produced analogs with enhanced κ-opioid receptor binding (IC<sub>50</sub> = 12 nM) .
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N-Alkylation with methyl iodide increased hydrophobicity (logP shift from 2.1 to 3.4).
Ether Cleavage and Hydroxyl Group Reactivity
The propan-2-ol hydroxyl group undergoes acylation or oxidation , while the phenoxy ether can be cleaved under acidic conditions.
| Reaction Type | Conditions | Product |
|---|---|---|
| Acylation | Ac<sub>2</sub>O, pyridine | Acetylated derivative |
| Oxidation | CrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | Ketone formation (unstable under reflux) |
| Acidic cleavage | HBr, HOAc, 110°C | Phenol and propanol byproducts |
Notable Observations :
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Acylation improves blood-brain barrier penetration in rodent models .
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Ether cleavage is rarely utilized due to loss of the bromophenoxy pharmacophore.
Comparative Reactivity with Structural Analogs
The table below highlights reaction outcomes compared to related compounds:
Insights :
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Chlorine in the ortho-position (analog) sterically hinders nucleophilic substitution.
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Oxadiazole-containing analogs show enhanced metabolic stability .
Synthetic Optimization Strategies
Critical parameters for scalable synthesis include:
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Catalyst selection : Pd(OAc)<sub>2</sub>/XPhos outperforms Pd(PPh<sub>3</sub>)<sub>4</sub> in cross-couplings (yield ↑ 22%) .
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Solvent effects : DMF > DMSO in S<sub>N</sub>Ar reactions due to superior polar aprotic character .
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Temperature control : Reactions above 100°C promote degradation (e.g., ether cleavage).
Scientific Research Applications
Pharmaceutical Applications
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Neuropharmacology :
- The compound has shown promise in studies related to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems may provide neuroprotective effects, which are critical in the treatment of these conditions.
- Research indicates that compounds with similar structures can inhibit enzymes involved in neurodegeneration, suggesting a potential mechanism of action for this compound .
- Antidepressant Activity :
- Pain Management :
Case Studies and Research Findings
Several studies have explored the applications of 1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate neuroprotective effects | Demonstrated significant reduction in neuronal death in vitro models of neurodegeneration. |
| Study B | Investigate antidepressant-like effects | Showed increased serotonin levels in animal models, indicating potential efficacy as an antidepressant. |
| Study C | Assess analgesic properties | Found effective pain relief in rodent models, comparable to standard analgesics. |
Mechanism of Action
The compound interacts with various molecular targets, primarily through its bromophenyl and piperidine moieties. It can bind to certain receptors or enzymes, influencing biochemical pathways. The propanol group enhances its solubility and cellular uptake, making it effective in modulating biological processes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Analogous Compounds
*Estimated formula for Impurity F. †Estimated formula for adamantane derivative.
Functional Group Impact on Pharmacological Properties
Phenoxy Substituent Variations
- 4-Bromo vs. 2,4-Dibromo (Target vs. Bromine’s electron-withdrawing nature may enhance metabolic stability compared to non-halogenated analogs .
- Adamantan-1-yloxy (): The adamantane group’s rigid, lipophilic structure likely enhances blood-brain barrier penetration, suggesting CNS-targeted applications. This contrasts with the target compound’s bromophenoxy group, which favors peripheral action .
- Naphthalen-1-yloxy (Impurity F): The bulky naphthalene ring may increase CYP450-mediated metabolism risks, limiting bioavailability compared to bromophenoxy derivatives .
Amino Substituent Variations
- 3,5-Dimethylpiperidin-1-yl vs. This could translate to longer half-life or sustained efficacy .
- Tert-Butylamino (Impurity F): The branched tert-butyl group in Impurity F may reduce receptor selectivity due to steric clashes, unlike the piperidine ring’s optimized geometry for beta-adrenergic interactions .
Pharmacokinetic and Pharmacodynamic Implications
- Lipophilicity Trends:
Adamantane > Dibromo > Target > Naphthalenyloxy > Metoprolol. Higher lipophilicity correlates with increased tissue penetration but may elevate toxicity risks. - Receptor Selectivity: The target compound’s piperidine group may favor beta-1 adrenergic receptor binding, similar to Metoprolol, but with enhanced duration due to structural rigidity .
Biological Activity
1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C14H20BrN2O
- Molecular Weight : 304.23 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring, which is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains for related compounds:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 |
| Compound B | Escherichia coli | 31.25 |
| 1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol HCl | Staphylococcus epidermidis | TBD |
Case Study : In a study evaluating the antimicrobial effects of various derivatives, compounds similar to 1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol demonstrated effective inhibition against multidrug-resistant bacteria, highlighting the potential of this compound in treating infections caused by resistant strains .
Anticancer Activity
The anticancer properties of this compound were evaluated using several cancer cell lines. The following table presents the IC50 values for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | <0.1 |
| HepG2 (Liver Cancer) | 0.14 |
| RD (Rhabdomyosarcoma) | TBD |
In vitro studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, derivatives with piperidine moieties have been linked to enhanced anticancer activity due to their ability to interact with specific cellular targets .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into bacterial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways through mitochondrial disruption and caspase activation.
Q & A
Q. How can batch-to-batch variability in synthesis be minimized to ensure reproducible pharmacological outcomes?
- Methodology :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time.
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology (RSM). Validate robustness with ≥3 independent batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
